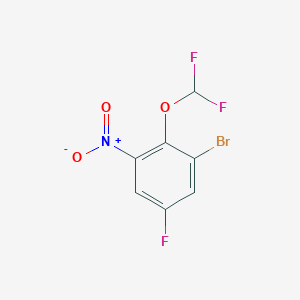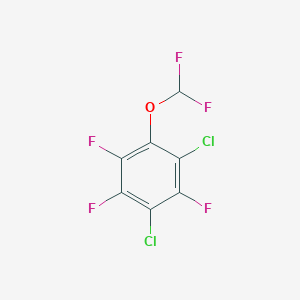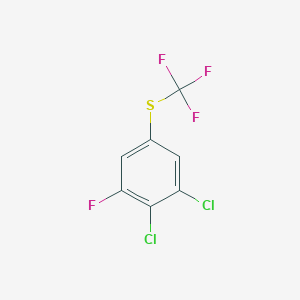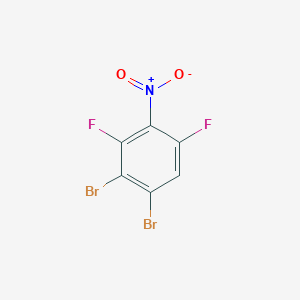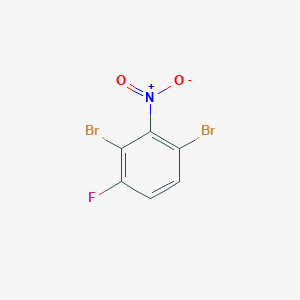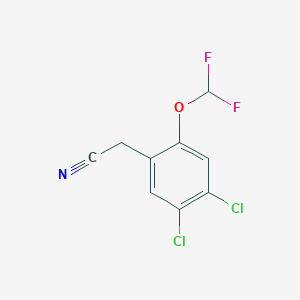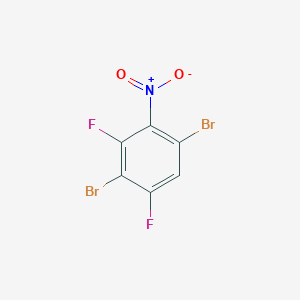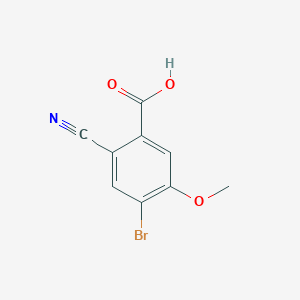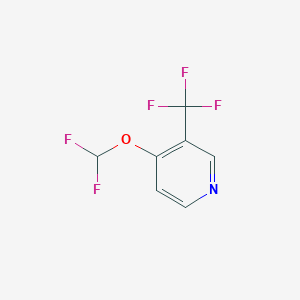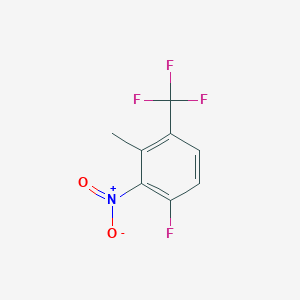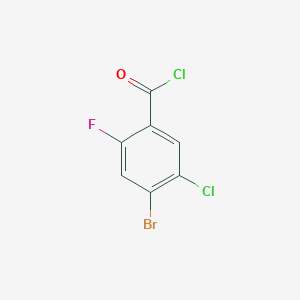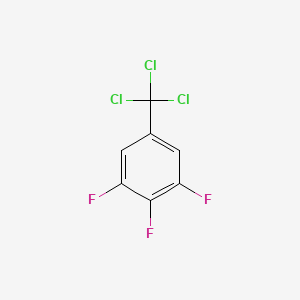
1,2,3-Trifluoro-5-(trichloromethyl)benzene
Vue d'ensemble
Description
1,2,3-Trifluoro-5-(trichloromethyl)benzene is an organic compound with the molecular formula C7H2Cl3F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 3, 4, and 5 positions, and one hydrogen atom is replaced by a trichloromethyl group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-5-(trichloromethyl)benzene typically involves the introduction of fluorine and trichloromethyl groups onto a benzene ring. One common method is the reaction of benzene derivatives with fluorinating agents such as sulfur tetrafluoride (SF4) or trifluoromethylating agents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The production process must ensure high purity and yield of the final product, often involving multiple purification steps such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trifluoro-5-(trichloromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
Applications De Recherche Scientifique
1,2,3-Trifluoro-5-(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals, where the presence of fluorine atoms can enhance biological activity and metabolic stability.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their improved pharmacokinetic properties.
Mécanisme D'action
The mechanism by which 1,2,3-Trifluoro-5-(trichloromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the fluorine and trichloromethyl groups can influence the reactivity of the benzene ring, making it more susceptible to certain types of reactions. In biological systems, the compound’s fluorinated structure can interact with molecular targets such as enzymes and receptors, potentially altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trifluorobenzene: A benzene derivative with three fluorine atoms at the 1, 3, and 5 positions.
1,4-Dichloro-2-(trifluoromethyl)benzene: A benzene derivative with two chlorine atoms and one trifluoromethyl group.
1-Chloro-3-(trifluoromethyl)benzene: A benzene derivative with one chlorine atom and one trifluoromethyl group.
Uniqueness
1,2,3-Trifluoro-5-(trichloromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of three fluorine atoms and a trichloromethyl group can significantly influence its reactivity and interactions with other molecules, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
1,2,3-trifluoro-5-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3/c8-7(9,10)3-1-4(11)6(13)5(12)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPBJWXFUPBWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



